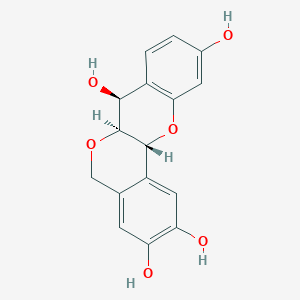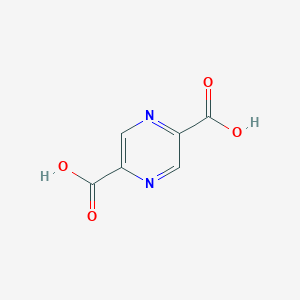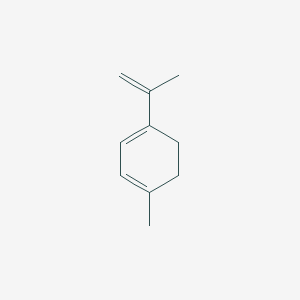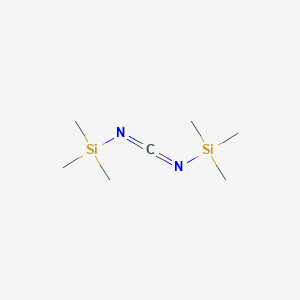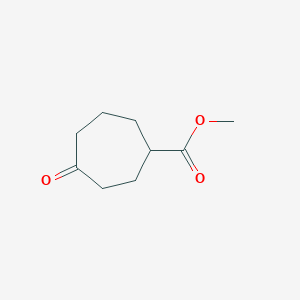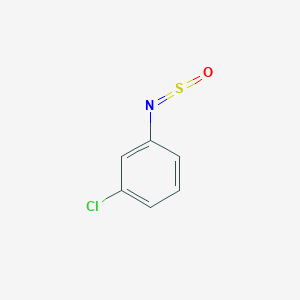
N-(2-Amino-2-oxoethyl)-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-2-oxoethyl)-3-oxobutyramide, also known as AOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOBA is a derivative of pyrrolidine-2,5-dione, which is a cyclic imide that has been extensively studied for its biological and pharmacological activities. AOBA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been investigated.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-3-oxobutyramide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of proteases, such as HIV protease and HCV protease, by binding to the active site of the enzyme and preventing substrate binding. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation. This compound has also been shown to regulate the expression of genes involved in stress response, inflammation, and immune response. In addition, this compound has been shown to enhance the uptake of nutrients and improve the tolerance of plants to abiotic stress.
Advantages and Limitations for Lab Experiments
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize using various methods. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further investigation of its mechanism of action and physiological effects.
Future Directions
There are several future directions for research on N-(2-Amino-2-oxoethyl)-3-oxobutyramide, including the investigation of its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Further research is also needed to elucidate the mechanism of action of this compound and its physiological effects. In addition, the development of new methods for synthesizing this compound and its derivatives may lead to the discovery of new applications in various fields, including agriculture and materials science.
Synthesis Methods
N-(2-Amino-2-oxoethyl)-3-oxobutyramide can be synthesized using various methods, including the reaction of N-(2-aminoethyl)maleimide with ethyl acetoacetate, the reaction of N-(2-aminoethyl)maleimide with ethyl cyanoacetate, and the reaction of N-(2-aminoethyl)maleimide with ethyl 2-cyano-3-oxobutanoate. The most common method for synthesizing this compound is the reaction of N-(2-aminoethyl)maleimide with ethyl acetoacetate. In this method, N-(2-aminoethyl)maleimide is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide, to yield this compound.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer, antiviral, and anti-inflammatory activities. This compound has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells, by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting the viral protease. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In agriculture, this compound has been investigated for its potential as a plant growth regulator. This compound has been shown to promote the growth of various crops, including rice, maize, and soybean, by enhancing root development and nutrient uptake. This compound has also been shown to improve the tolerance of plants to abiotic stress, such as drought and salinity, by regulating the expression of stress-responsive genes.
In materials science, this compound has been investigated for its potential as a building block for the synthesis of functional materials. This compound has been used as a precursor for the synthesis of polyimides, which are high-performance polymers that have applications in various fields, including aerospace, electronics, and automotive industries.
properties
CAS RN |
19206-95-2 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-oxobutanamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)2-6(11)8-3-5(7)10/h2-3H2,1H3,(H2,7,10)(H,8,11) |
InChI Key |
RNRMBJKSBHBTFK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)CC(=O)NCC(=O)N |
Other CAS RN |
19206-95-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





